molecular formula C19H29N5O B2540918 N-(1-Cyano-3-methylcyclohexyl)-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide CAS No. 1465312-60-0

N-(1-Cyano-3-methylcyclohexyl)-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide

Cat. No.: B2540918
CAS No.: 1465312-60-0
M. Wt: 343.475
InChI Key: QFWXUUGWCMYZQL-UHFFFAOYSA-N
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Description

N-(1-Cyano-3-methylcyclohexyl)-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative characterized by a cyclohexyl cyanogroup at the N-position and a piperidine-containing ethyl substituent on the pyrazole ring. Pyrazole-4-carboxamides are renowned for their versatility in drug discovery due to their ability to interact with biological targets such as succinate dehydrogenase (SDH) in fungi and proteases in parasites . The compound’s cyclohexyl and piperidine moieties likely influence its lipophilicity, metabolic stability, and target binding compared to simpler aryl-substituted analogs.

Properties

IUPAC Name

N-(1-cyano-3-methylcyclohexyl)-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O/c1-16-6-5-7-19(12-16,15-20)22-18(25)17-13-21-24(14-17)11-10-23-8-3-2-4-9-23/h13-14,16H,2-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWXUUGWCMYZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)C2=CN(N=C2)CCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyrazole-4-carboxamide derivatives exhibit diverse biological activities depending on their substituents. A comparative analysis of key analogs is outlined below:

Compound Name / Identifier Substituents Key Features Reference
Target Compound N-(1-Cyano-3-methylcyclohexyl), 1-(2-piperidin-1-ylethyl) Unique cyclohexyl cyanogroup and piperidine-ethyl chain; potential SDH inhibition -
U22 N-(1-(4-(4-(tert-butyl)benzamido)phenyl)propan-2-yl), difluoromethyl, methoxy Antifungal activity; X-ray crystal structure resolved
Isopyrazam Tetrahydro-9-isopropyl-1,4-methanonaphthalenyl, difluoromethyl Syn/anti isomer mixture (>78% syn); commercial fungicide
Fluxapyroxad 3',4',5'-Trifluorophenyl-2-yl, difluoromethyl SDH inhibitor; CAS No. 907204–5.7; tariff code 9902.21.58
Compound 10b () 2,4-Dichlorophenyl, 4-nitrophenyl High melting point (229–230°C)
Compound 5a () 3-Hydroxy, N,1-diphenyl Antimalarial activity; confirmed by spectral data

Key Observations :

  • Cyano and Piperidine Groups: The target compound’s cyano group may enhance hydrogen bonding with SDH, while the piperidine-ethyl chain could improve blood-brain barrier penetration compared to phenyl-substituted analogs like U22 .
  • Halogenated Analogs : Fluxapyroxad and Compound 10b incorporate halogen atoms (F, Cl), which typically increase lipophilicity and antifungal potency but may reduce solubility .
  • Isomerism : Isopyrazam’s efficacy depends on syn/anti isomer ratios, suggesting stereochemistry is critical for the target compound’s activity if it has chiral centers .
Physicochemical Properties

Melting points and solubility vary significantly with substituents:

  • High Melting Points : Dichlorophenyl and nitro-substituted derivatives (e.g., Compound 10b, mp 229–230°C) suggest strong crystalline packing, whereas the target compound’s flexible cyclohexyl and piperidine groups may lower its melting point .
  • Synthesis Yields : Pyrazole-4-carboxamides in show yields of 60–85%, influenced by steric hindrance. The target compound’s synthesis may face challenges due to its bulky substituents .
Regulatory and Commercial Status
  • Approved Analogs : Fluxapyroxad and Isopyrazam are commercially used fungicides with established tariff codes (e.g., 9902.21.58), indicating regulatory compliance and market viability .
  • Patent Trends : Polymorph patents (e.g., ) highlight the importance of solid-state optimization, a consideration for the target compound’s development .

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